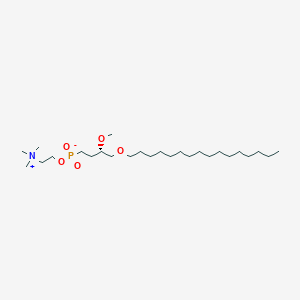
2-Oxo-1,3-dithiole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-1,3-dithiole-4-carbaldehyde, also known as ODTCA, is a heterocyclic compound with a unique structure that has attracted the attention of researchers in various fields. ODTCA is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 162-165°C. This compound has shown potential in various scientific research applications due to its unique properties.
Mécanisme D'action
2-Oxo-1,3-dithiole-4-carbaldehyde has been shown to have a unique mechanism of action, which involves its ability to act as a redox-active molecule. This means that it can accept or donate electrons, making it useful in various chemical reactions. 2-Oxo-1,3-dithiole-4-carbaldehyde has also been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects
2-Oxo-1,3-dithiole-4-carbaldehyde has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases. 2-Oxo-1,3-dithiole-4-carbaldehyde has also been shown to have anticancer properties, making it a potential candidate for use in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Oxo-1,3-dithiole-4-carbaldehyde in lab experiments is its unique properties, which make it useful in various applications. However, one of the limitations is that it can be difficult to synthesize in large quantities, which may limit its use in some experiments.
Orientations Futures
There are many future directions for research on 2-Oxo-1,3-dithiole-4-carbaldehyde. One area of interest is its potential use in the development of new electronic devices. Another area of interest is its potential use in the treatment of various diseases, including cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of 2-Oxo-1,3-dithiole-4-carbaldehyde and its potential applications in various scientific research areas.
Méthodes De Synthèse
2-Oxo-1,3-dithiole-4-carbaldehyde can be synthesized using various methods, including the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with thiourea followed by hydrolysis. Another method involves the reaction of 1,2-dithiole-3-thione with formaldehyde in the presence of a base. Both methods have been reported to yield high purity 2-Oxo-1,3-dithiole-4-carbaldehyde.
Applications De Recherche Scientifique
2-Oxo-1,3-dithiole-4-carbaldehyde has been extensively studied for its potential applications in various scientific research areas. One of the main areas of interest is its use as a redox-active molecule in organic electronics. 2-Oxo-1,3-dithiole-4-carbaldehyde has been shown to have excellent electron-accepting properties, making it a promising candidate for use in organic solar cells and other electronic devices.
Propriétés
Numéro CAS |
151859-42-6 |
|---|---|
Nom du produit |
2-Oxo-1,3-dithiole-4-carbaldehyde |
Formule moléculaire |
C4H2O2S2 |
Poids moléculaire |
146.2 g/mol |
Nom IUPAC |
2-oxo-1,3-dithiole-4-carbaldehyde |
InChI |
InChI=1S/C4H2O2S2/c5-1-3-2-7-4(6)8-3/h1-2H |
Clé InChI |
PUNUAGKHRFYFFI-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=O)S1)C=O |
SMILES canonique |
C1=C(SC(=O)S1)C=O |
Synonymes |
1,3-Dithiole-4-carboxaldehyde, 2-oxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















